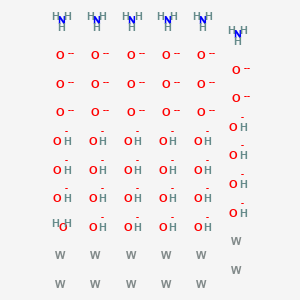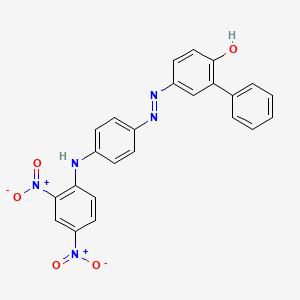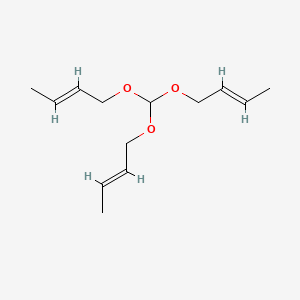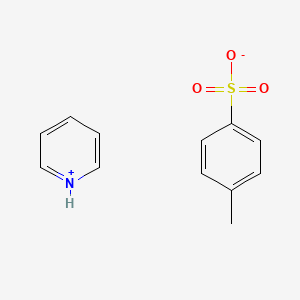
对甲苯磺酸吡啶鎓
描述
Pyridinium p-Toluenesulfonate (PPTS) is a white to off-white crystalline powder with various physical and chemical properties . It is highly soluble in polar solvents but has limited solubility in nonpolar solvents . PPTS is stable and can withstand moderate temperatures without significant degradation .
Synthesis Analysis
PPTS is a colorless solid salt of pyridine and p-toluenesulfonic acid . It is used as a weakly acidic catalyst, providing an organic soluble source of pyridinium ions . The ionic liquid pyridinium p-toluenesulfonate was obtained through an ionic reaction resulting in a crystalline white solid .Molecular Structure Analysis
The molecular formula of PPTS is C12H13NO3S . It has a molar mass of 251.30 g·mol−1 . The InChI key is ZDYVRSLAEXCVBX-UHFFFAOYSA-N .Chemical Reactions Analysis
PPTS plays a crucial role in several key steps of synthesis . It acts as a Lewis acid catalyst, facilitating the Claisen rearrangement, one-pot acetal deprotection, diastereoselective Henry reaction, and regioselective azidoalkoxylation of enol ether .Physical And Chemical Properties Analysis
PPTS is a colorless solid . It has a melting point of 120 °C . The acidity (pKa) is 5.21 .科学研究应用
酯化反应中的催化:对甲苯磺酸吡啶鎓已被用作羧酸与伯醇酯化反应中的催化剂,导致相应酯的高产率选择性生产。即使在较低的温度下,这个过程也能进行,尽管吡啶盐的熔点很高(Ganeshpure & Das,2007)。
催化活性的增强:用脂链和硝基修饰对甲苯磺酸吡啶鎓已显示出提高其催化活性和选择性,特别是在醇缩合过程中抑制副反应。这使得酯化反应能够以高产率进行(Wang、Liu、Xu 和 Gao,2013)。
在非线性光学中的应用:该化合物已被用于合成二阶非线性光学盐。这些研究的重点是创造具有高超极化率和强非线性光学性质的材料(Umezawa 等人,2005)。
紫外扫描仪照相机的荧光增强:它已被发现可作为紫外扫描仪照相机的荧光增强屏,特别是在识别核苷酸衍生物方面(Petersen & Murray,1960)。
有机合成中的选择性去除:该化合物已被用于选择性地从酚和醇硅醚中去除某些基团,这是一种在复杂有机合成中可能很有价值的方法(Prakash、Saleh 和 Blair,1994)。
电化学:在电化学领域,对甲苯磺酸吡啶鎓参与了聚吡咯薄膜的氧化还原行为的研究。电解液中吡啶鎓的存在已显示出影响这些薄膜的氧化还原过程(Mogi、Watanabe 和 Motokawa,2001)。
药理学:对甲苯磺酸吡啶鎓已在药理学中研究其对血压和心脏毒性的影响,尽管其高毒性限制了其治疗用途(Haley、Flesher 和 Komesu,1958)。
作用机制
安全和危害
未来方向
PPTS has been extensively explored as an organic catalyst for promoting chemical transformations such as synthesis and cleavage of acetals, and deprotection of silyl or tetrahydropyranyl groups . This pyridinium salt can be facilely prepared from pyridine and p-toluenesulfonic acid and has good solubility in organic solvents like methylene chloride, chloroform, acetone, and ethanol . It is expected that the use of PPTS in organic synthesis will continue to expand in the future.
属性
IUPAC Name |
4-methylbenzenesulfonate;pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H5N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-6-5-3-1/h2-5H,1H3,(H,8,9,10);1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYVRSLAEXCVBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Pyridinium p-toluenesulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17036 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Pyridinium p-toluenesulfonate | |
CAS RN |
24057-28-1 | |
| Record name | Pyridinium p-toluenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24057-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


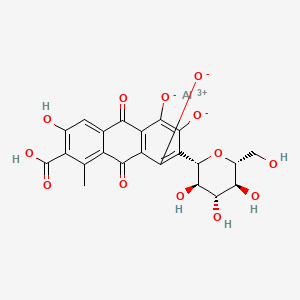
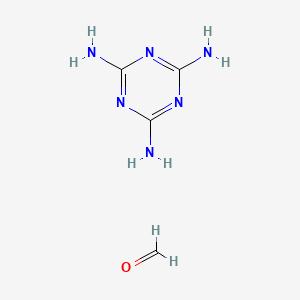
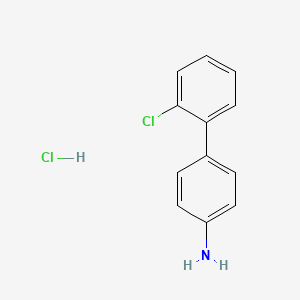

![[(5R,10R,13R,17R)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1143452.png)
